molecular formula C5H5N5OS B2772424 5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol CAS No. 852933-13-2

5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B2772424
CAS RN: 852933-13-2
M. Wt: 183.19
InChI Key: WHXLVGJNCGPENA-UHFFFAOYSA-N
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Description

The compound “5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” is a derivative of 1,2,4-triazole . These derivatives have been reported to exhibit promising anticancer properties . They are designed based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol”, involves various techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives were confirmed using these techniques .


Molecular Structure Analysis

The molecular structure of “5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” and its derivatives were confirmed by spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” and its derivatives were confirmed by spectroscopic techniques .

Scientific Research Applications

Safety Considerations

Safety And Hazards

The safety of “5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” and its derivatives was evaluated on MRC-5, a normal cell line . It was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” and its derivatives could involve further optimization and development of more selective and potent anticancer molecules .

properties

IUPAC Name

5-(1,2,4-triazol-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c12-5-9-8-4(11-5)1-10-3-6-2-7-10/h2-3H,1H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXLVGJNCGPENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol

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